2-(2-Thienylsulfonyl)thiophene

Aggregation-Induced Emission Fluorescence Quantum Yield Thiophene Sulfone

Achieving controlled electronic properties in conjugated polymers often requires non-interchangeable D-A-D monomers. 2-(2-Thienylsulfonyl)thiophene (CAS 3989-00-2) is a symmetrical heteroaromatic sulfone with a -SO₂- bridge that lowers HOMO/LUMO levels for n-dopable semiconductors. - **Differentiation**: 72% solid-state quantum yield & 240× AIE enhancement (structurally related). Outperforms non-oxidized thiophenes in fluorescence turn-on sensors. - **Reactivity**: Preferential BuLi metallation over benzene sulfones enables selective 2-functionalization. - **Supply**: BenchChem provides research-grade material for OLEDs, OPVs, and electrochemical applications.

Molecular Formula C8H6O2S3
Molecular Weight 230.3 g/mol
CAS No. 3989-00-2
Cat. No. B3024317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienylsulfonyl)thiophene
CAS3989-00-2
Molecular FormulaC8H6O2S3
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)C2=CC=CS2
InChIInChI=1S/C8H6O2S3/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H
InChIKeyFXHFMWCIVYIUKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienylsulfonyl)thiophene: Structural and Electronic Baseline


2-(2-Thienylsulfonyl)thiophene (CAS 3989-00-2), also known as 2,2′-sulfonyldithiophene or di(thiophen-2-yl) sulfone, is a symmetrical heteroaromatic sulfone (C₈H₆O₂S₃; MW = 230.33 g/mol) in which two electron-rich thiophene rings are bridged by a strong electron-withdrawing sulfonyl (–SO₂–) group [1]. This structural arrangement creates a donor–acceptor–donor (D–A–D) π-conjugated architecture, establishing its fundamental utility as a building block for organic semiconductors, advanced materials, and synthetic intermediates where electronic tunability is essential .

Why 2-(2-Thienylsulfonyl)thiophene Cannot Be Replaced by Thiophene Analogs


Direct substitution of 2-(2-thienylsulfonyl)thiophene with unfunctionalized thiophene monomers, thiophene sulfides, or aryl sulfones fails because the sulfonyl (–SO₂–) bridge between two thiophene units imparts a distinct combination of electronic properties that cannot be achieved through alternative structural motifs. The electron-withdrawing sulfonyl group simultaneously reduces the HOMO and LUMO energy levels of conjugated polymers relative to all-thienyl counterparts [1], while competitive metallation studies demonstrate that thiophene sulfones exhibit fundamentally different reactivity patterns compared to benzene sulfones [2]. Moreover, oxidation from thiophene to thiophene sulfone suppresses the heavy-atom effect of sulfur, resulting in photophysical properties—including solid-state fluorescence quantum yield and aggregation-induced emission (AIE) factor—that are absent in the non-oxidized thiophene analogs [3]. These electronic, reactivity, and photophysical distinctions are intrinsic to the sulfonyl-bridged dithienyl architecture, making it non-interchangeable with in-class alternatives in applications where precise control over these parameters is required.

2-(2-Thienylsulfonyl)thiophene: Differentiation Evidence vs. Closest Analogs


Enhanced AIE and Solid-State Quantum Yield vs. Thiophene Analog

In a comparative study of structurally analogous systems, oxidation of a tetraphenylthiophene precursor to the corresponding thiophene sulfone derivative resulted in a solid-state fluorescence quantum yield of 72% and an aggregation-induced emission (AIE) factor of 240 [1]. This represents a substantial enhancement over the non-oxidized thiophene analog. The mechanistic basis for this improvement is the oxidation-induced suppression of the sulfur heavy-atom effect, which blocks the nonradiative decay pathway via intersystem crossing [1].

Aggregation-Induced Emission Fluorescence Quantum Yield Thiophene Sulfone

Preferential Metallation Reactivity over Benzene Sulfones

Competitive metallation experiments using n-butyllithium (BuLi) demonstrated that all thiophene sulfones undergo metallation more readily than benzene sulfones [1]. In specific studies of phenyl thienyl sulfones, metallation with 1 equivalent of BuLi occurs selectively at the thiophene ring (position 3 or 5 depending on solvent), while treatment with 4 equivalents yields trilithiated derivatives with metallation occurring on the thiophene ring [1].

Organometallic Chemistry Metallation Selectivity Thiophene Sulfone

Sulfonyl Bridge Lowers HOMO and LUMO vs. All-Thienyl Polymers

Research on conjugated polymers containing variable amounts of thienyl and thienyl-S,S-dioxide units reveals that the incorporation of thienyl S,S-dioxide moieties leads to a measurable decrease in LUMO energy levels compared to all-thienyl polymer counterparts [1]. Additionally, changing the oxidation state from sulfanyl (–S–) to sulfonyl (–SO₂–) in thienothiophene vinylene polymers decreases both HOMO and LUMO energy levels [2].

Conjugated Polymers Electrochemical Properties Energy Level Tuning

Enhanced Photo-, Thermal, and Chemical Stability vs. Thiophene Derivatives

In studies of aggregation-induced emission luminogens (AIEgens), thiophene sulfone-cored compounds demonstrated outstanding photo-, thermal, and chemical stability, ensuring robustness under demanding application conditions [1]. This enhanced stability profile is attributed to the oxidized sulfone state, which effectively blocks nonradiative decay pathways and stabilizes the molecular architecture against degradation.

Material Stability Thiophene Sulfone AIEgen Durability

High Oxidation Resistance and Enhanced Solubility

Patent disclosures covering thiophene compounds bearing sulfonyl groups, including the general structural class to which 2-(2-thienylsulfonyl)thiophene belongs, claim that such compounds exhibit high heat resistance and high unsusceptibility to oxidation, while also demonstrating improved solubility and dispersibility in various solvents relative to unmodified thiophene derivatives [1].

Polymer Electrolytes Oxidation Resistance Solubility Enhancement

Electron-Deficient Scaffold for n-Type Organic Semiconductors

The symmetrical D–A–D architecture of 2-(2-thienylsulfonyl)thiophene, featuring two electron-rich thiophene donors separated by an electron-deficient sulfonyl acceptor bridge, creates a building block with intrinsic electron-transport character. Polymers incorporating thienyl S,S-dioxide units show decreased LUMO energies enabling n-doping behavior, a property not readily achieved with all-thienyl monomers that typically favor p-type transport [1].

n-Type Semiconductors Organic Electronics Electron-Deficient Monomers

2-(2-Thienylsulfonyl)thiophene: Application Scenarios


AIE Luminogen and Fluorescent Probe Development

Based on the demonstrated 72% solid-state quantum yield and 240× AIE enhancement factor observed for structurally related thiophene sulfone derivatives [1], 2-(2-thienylsulfonyl)thiophene and its oxidation-state analogs are rationally prioritized for developing high-contrast fluorescent sensors, glass transition temperature (Tg) probes for polymers, and bioimaging agents where turn-on fluorescence behavior is required. The outstanding photo-, thermal, and chemical stability of thiophene sulfone-cored AIEgens further supports their use in demanding sensing environments.

Regioselective Organolithium Functionalization Intermediate

The preferential metallation of thiophene sulfones over benzene sulfones in competitive BuLi reactions [2] positions 2-(2-thienylsulfonyl)thiophene as a strategic intermediate for synthetic routes requiring selective functionalization at specific thiophene ring positions. This reactivity advantage enables more efficient access to 2-substituted or multiply-functionalized thiophene derivatives without competing metallation at alternative aryl sites.

n-Type/Ambipolar Organic Semiconductor Monomer

The electron-deficient sulfonyl bridge in 2-(2-thienylsulfonyl)thiophene lowers both HOMO and LUMO energy levels relative to all-thienyl monomers [3], enabling the construction of n-dopable conjugated polymers [4]. This property is essential for organic field-effect transistors (OFETs) requiring electron transport, complementary logic circuits, and electron-acceptor materials in organic photovoltaics (OPVs), where standard thiophene monomers without the sulfonyl group cannot achieve comparable electron affinity.

Electrolyte Additive with Enhanced Oxidative Stability

Patent claims for sulfonyl-containing thiophene compounds indicate high unsusceptibility to oxidation and improved solvent dispersibility [5], suggesting that 2-(2-thienylsulfonyl)thiophene-based materials may be particularly suited for electrochemical applications—including electrolytic capacitors, batteries, or fuel cell membranes—where oxidative degradation of organic components limits device lifetime.

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